molecular formula C20H17F2N3O3 B2523387 2,6-difluoro-N-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide CAS No. 1351594-82-5

2,6-difluoro-N-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide

Cat. No. B2523387
CAS RN: 1351594-82-5
M. Wt: 385.371
InChI Key: NBSIEGMLARSJNL-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs.

Scientific Research Applications

Synthesis and Biological Activities

  • Novel compounds derived from benzodifuranyl and pyrimidines were synthesized and tested for their anti-inflammatory and analgesic activities, showing significant COX-2 inhibition and potential as anti-inflammatory agents (Abu‐Hashem et al., 2020).
  • Research on the transformation of heterocyclic compounds with nucleophiles indicated the potential for creating new compounds with varied biological activities through ring transformations (Oostveen & Plas, 2010).

Synthesis and Herbicidal Activity

  • Sulfonanilides with a pyrimidinyl group were prepared and evaluated for herbicidal activities, demonstrating the potential for agricultural applications by controlling paddy weeds (Yoshimura et al., 2011).

Antimicrobial and Anti-Inflammatory Properties

  • New pyrimidine and thiophene derivatives were synthesized, characterized, and evaluated for antibacterial and anti-inflammatory activities, revealing significant potential against specific bacterial strains and inflammation (Lahsasni et al., 2018).

Modulation of Ion Channels

  • N-pyridyl and pyrimidine benzamides were explored as KCNQ2/Q3 potassium channel openers, indicating their utility in treating epilepsy and pain (Amato et al., 2011).

Synthesis Techniques and Chemical Properties

  • Studies on the synthesis of specific benzamides and their neuroleptic activity provide insights into the relationship between chemical structure and biological function, offering a basis for developing new pharmacologically active agents (Iwanami et al., 1981).

properties

IUPAC Name

2,6-difluoro-N-[2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O3/c1-28-14-7-5-13(6-8-14)17-11-18(26)25(12-24-17)10-9-23-20(27)19-15(21)3-2-4-16(19)22/h2-8,11-12H,9-10H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSIEGMLARSJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide

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